尿苷 5'-二磷酸葡萄糖二钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

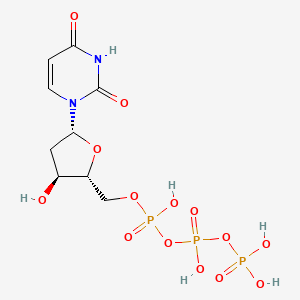

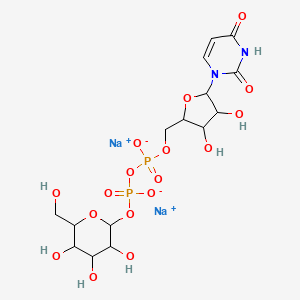

Uridine 5'-diphosphoglucose disodium salt is a useful research compound. Its molecular formula is C15H22N2Na2O17P2 and its molecular weight is 610.27. The purity is usually 95%.

BenchChem offers high-quality Uridine 5'-diphosphoglucose disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine 5'-diphosphoglucose disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖苷的生产

尿苷 5'-二磷酸葡萄糖二钠盐被用作酶促生产糖苷的底物 {svg_1}. 糖苷是糖与非碳水化合物部分相结合的分子。它们在生物体中发挥着许多重要作用。许多植物以非活性糖苷的形式储存化学物质。

底物筛选和结合亲和力测量

该化合物已被用作人类 CMP-Sia 转运蛋白的底物筛选和结合亲和力测量的底物 {svg_2}. 这是了解核苷酸糖转运机制的关键。

含有葡萄糖的分子生物合成

尿苷 5'-二磷酸葡萄糖二钠盐,也称为 UDP-葡萄糖,是 UDP-半乳糖和 UDP-葡萄糖醛酸的前体 {svg_3}. 它有助于动物和一些微生物中含有葡萄糖的分子(如寡糖、多糖、糖蛋白和糖脂)的生物合成 {svg_4}.

植物中潜在的信号分子

多项研究表明,UDP-葡萄糖除了其经典的代谢功能外,还有可能在植物中充当信号分子 {svg_5}. 这为植物生物学研究开辟了新的途径,并可能对农业实践产生影响。

树突状细胞和神经胶质细胞的激活

尿苷 5'-二磷酸葡萄糖作为嘌呤能受体 P2Y14 G 蛋白偶联受体 (GPCR) 受体的激动剂,参与树突状细胞和神经胶质细胞的激活 {svg_6}. 这可能对理解免疫反应和神经功能具有重要意义。

诱导少突胶质细胞分化

该化合物还可以激活 G 蛋白偶联受体 17 (GPR17),从而诱导少突胶质细胞分化 {svg_7}. 少突胶质细胞是一种脑细胞,在神经系统的功能中起着关键作用。这可能潜在地用于神经退行性疾病的治疗目的。

刺激甲基辅酶 M 的还原

尿苷 5'-二磷酸葡萄糖二钠盐刺激甲基辅酶 M 在甲烷嗜热菌无细胞提取物中的还原 {svg_8}. 这是这种古细菌能量代谢的关键步骤,这种古细菌以其产甲烷的能力而闻名。

糖原合成

尿苷二磷酸葡萄糖 (UDP-葡萄糖) 是糖原的前体 {svg_9}. 从 UDP-葡萄糖向生长的糖原链转移葡萄糖是由糖原合酶催化的 {svg_10}. 这是生物体能量储存的基本过程。

作用机制

Target of Action

Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .

Mode of Action

This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .

Biochemical Pathways

Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.

Action Environment

It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.

安全和危害

生化分析

Biochemical Properties

Uridine 5’-diphosphoglucose disodium salt acts as a potent agonist of the proinflammatory P2Y14 receptor . It plays an important role in the regulation of inflammation and neutrophil polarization in neutrophils . It is also the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms .

Cellular Effects

Uridine 5’-diphosphoglucose disodium salt influences cell function by acting as a signaling molecule. It has been suggested to have potential beyond its classical metabolic functions . It can activate dendritic cells and glial cells .

Molecular Mechanism

Uridine 5’-diphosphoglucose disodium salt exerts its effects at the molecular level by binding to the P2Y14 receptor . This binding interaction triggers a cascade of events leading to the activation of dendritic cells and glial cells .

Temporal Effects in Laboratory Settings

It is known to be involved in the biosynthesis of glucose-containing molecules .

Metabolic Pathways

Uridine 5’-diphosphoglucose disodium salt is involved in several metabolic pathways. It acts as a precursor of UDP-galactose and UDP-glucuronate . It also aids in the biosynthesis of glucose-containing molecules .

属性

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28053-08-9, 117756-22-6 |

Source

|

| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uridine-5'-diphosphoglucose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)

![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)